N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide is a synthetically derived compound classified as a melanin-concentrating hormone receptor 1 (MCH1R) antagonist. [, , , ] This compound is a valuable tool in scientific research, particularly in investigating the role of the MCHergic system in various physiological and pathological processes, including mood regulation, anxiety, and depression. [, , , ] SNAP 94847's ability to selectively block MCH1R activity allows researchers to study the specific contributions of this receptor in complex biological systems.
SNAP 94847 was developed as part of research aimed at understanding the MCHR1's role in neuroendocrine functions. It is classified as a small organic molecule and is specifically designed to inhibit the activity of MCHR1, thereby modulating the physiological effects mediated by this receptor. The compound has been referenced in various studies, indicating its significance in pharmacological research concerning metabolic disorders and mental health conditions .
The synthesis of SNAP 94847 involves several key steps, typically starting from commercially available precursors. While specific proprietary methods may not be publicly detailed, general synthetic routes for similar compounds often include:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
SNAP 94847 has a complex molecular structure characterized by a piperidine ring and multiple aromatic systems that contribute to its binding affinity for MCHR1. The molecular formula is typically represented as , reflecting its diverse functional groups.
Crystallographic studies or computational modeling can provide further insights into the precise arrangement of atoms within SNAP 94847, which is crucial for understanding its interaction with MCHR1 .
SNAP 94847 participates in several chemical reactions primarily related to its interaction with biological targets:
The compound's ability to modulate receptor activity under different experimental conditions provides insights into its pharmacodynamics .
SNAP 94847 exerts its pharmacological effects primarily through competitive antagonism at the MCHR1. By binding to the receptor, it prevents melanin-concentrating hormone from activating downstream signaling pathways associated with appetite stimulation and energy expenditure.
Studies have shown that SNAP 94847 can influence behavioral outcomes in animal models, suggesting its role in modulating neuroendocrine responses .
SNAP 94847 possesses distinct physical and chemical properties that influence its biological activity:
These properties are essential for determining optimal dosing regimens and delivery methods in therapeutic applications .
The primary applications of SNAP 94847 lie within pharmacology and neuroscience:
SNAP 94847 (N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide hydrochloride) is a potent, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1). MCH1 is a G protein-coupled receptor (GPCR) densely expressed in brain regions regulating reward, motivation, and energy homeostasis, notably the nucleus accumbens, hippocampus, and hypothalamus [1] [8]. SNAP 94847 competitively inhibits MCH binding, blocking downstream signaling cascades (Gi/o and Gq-mediated pathways). This inhibition reduces intracellular calcium mobilization and cAMP accumulation, thereby modulating neuronal excitability and neurotransmitter release [4] [7].
A hallmark of its mechanism is the sensitization of dopaminergic pathways. Chronic administration (2–3 weeks) enhances locomotor responses to dopamine D2/D3 receptor agonists like quinpirole in rats and specific mouse strains (BALB/c), mirroring effects of classical antidepressants (e.g., fluoxetine). This indicates MCH1 antagonism potentiates postsynaptic dopamine receptor sensitivity in the nucleus accumbens—a critical node in reward circuitry implicated in depression and motivation deficits [1] [4]. Unlike acute dosing, chronic treatment is required for this effect, underscoring a neuroadaptive mechanism [4].
Table 1: Key Behavioral Effects of SNAP 94847 in Preclinical Models
Model System | Treatment Regimen | Observed Effect | Significance |
---|---|---|---|
Sprague-Dawley rats | Chronic (14 days, 20 mg/kg/day) | ↑ Quinpirole-induced locomotion | Dopamine receptor sensitization |
BALB/c mice | Chronic (21 days, 20 mg/kg/day) | ↑ Quinpirole response; reduced immobility (FST) | Antidepressant-like efficacy |
Food-reinforced operant responding (rats) | Acute (3–30 mg/kg, i.p.) | ↓ High-fat pellet self-administration | Anorexigenic effect |
MCH-induced reinstatement (rats) | Acute (systemic) | ↓ Food-seeking behavior | Blocks MCH-driven relapse |
SNAP 94847 exhibits subnanomolar to low nanomolar affinity for MCH1 receptors across species. Radioligand binding assays using [³H]SNAP 7941 report:
Its selectivity profile is rigorously defined:
Table 2: Binding Affinity and Selectivity Profile of SNAP 94847
Target | Assay Type | Affinity (Ki or KD) | Selectivity vs. MCH1 |
---|---|---|---|
MCH1 (mouse) | Radioligand displacement ([³H]SNAP 7941) | Ki = 1.69 ± 0.42 nM | - |
MCH1 (rat) | Saturation binding | KD = 530 pM | - |
α1A Adrenoceptor | Competition binding | Ki > 400 nM | >80-fold |
Dopamine D2 receptor | Competition binding | Ki > 1,000 nM | >500-fold |
SNAP 94847 demonstrates distinct efficacy profiles compared to structurally diverse MCH1 antagonists:
Compared to earlier antagonists like SNAP 7941, SNAP 94847 shows similar anxiolytic efficacy in light-dark tests and novelty-suppressed feeding but superior oral bioavailability [7] [10]. Unlike peptide-based antagonists, its non-peptide structure enables robust CNS penetration, facilitating in vivo behavioral studies [3] [8].
Table 3: Comparison of SNAP 94847 with Other MCH1 Antagonists
Compound | Key Structural Features | Behavioral Efficacy | Distinguishing Features vs. SNAP 94847 |
---|---|---|---|
SNAP 94847 | Non-peptide; piperidinyl benzamide | Chronic: Dopamine sensitization, ↓ operant feeding, anxiolysis | Gold standard for in vivo MCH1 studies |
TC-MCH 7c | Phenylpyridone; orally available | Acute: Anorectic effects | Enhanced brain penetration; faster acute efficacy |
ATC0175 | Quinazoline derivative | Anxiolytic (EPM, NSF) | Lower MCH1 affinity (Ki ~10 nM) |
Peptide antagonists (e.g., [Ala¹⁷]-MCH) | MCH analog | Blocks MCH-induced feeding | Poor metabolic stability; limited CNS access |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7